molecular formula C18H18N2O2S B5283388 N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide

N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide

Cat. No.: B5283388
M. Wt: 326.4 g/mol
InChI Key: RQDDZHFSDSRVBL-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-aminophenylbenzamide with an appropriate acylating agent.

    Introduction of the Acetylamino Group: The acetylamino group is introduced through acetylation of the amine group on the benzamide core using acetic anhydride or acetyl chloride.

    Addition of the Prop-2-en-1-ylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-ylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide involves its interaction with molecular targets such as HDAC enzymes. By inhibiting HDAC activity, the compound can induce hyperacetylation of histones, leading to changes in gene expression and inhibition of cancer cell growth . The molecular pathways involved include the downregulation of oncogenes and the upregulation of tumor suppressor genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an acetylamino group and a prop-2-en-1-ylsulfanyl group differentiates it from other similar compounds and may contribute to its specific mechanism of action and efficacy.

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-prop-2-enylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-12-23-17-11-7-4-8-14(17)18(22)20-16-10-6-5-9-15(16)19-13(2)21/h3-11H,1,12H2,2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDDZHFSDSRVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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